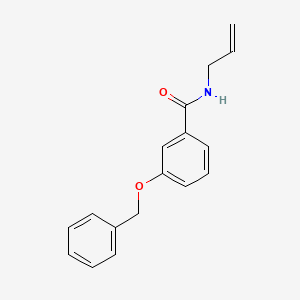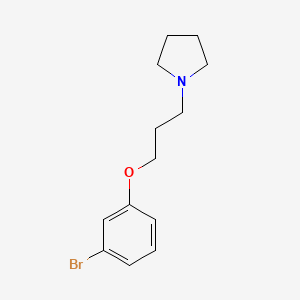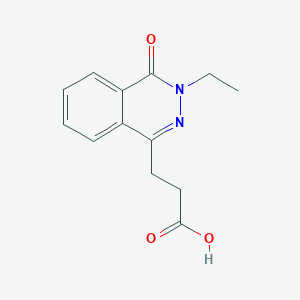![molecular formula C14H14N2O2 B1299552 3-Pyridinecarboxylic acid, 2-[(3,5-dimethylphenyl)amino]- CAS No. 55285-30-8](/img/structure/B1299552.png)
3-Pyridinecarboxylic acid, 2-[(3,5-dimethylphenyl)amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-Pyridinecarboxylic acid, 2-[(3,5-dimethylphenyl)amino]-” is a compound with the molecular formula C14H14N2O2 . It is a derivative of pyridinecarboxylic acid, which is a group of organic compounds that are monocarboxylic derivatives of pyridine .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported in the literature . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of “3-Pyridinecarboxylic acid, 2-[(3,5-dimethylphenyl)amino]-” comprises of a pyridine ring substituted with a carboxylic acid and an amino group.Chemical Reactions Analysis
The chemical reactions involving pyridinecarboxylic acids are diverse. For example, the biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold .Scientific Research Applications
Coordination Chemistry
A derivative of 3-Pyridinecarboxylic acid forms the basis for the synthesis of dicarboxylate complexes with metals such as zinc and copper. These complexes exhibit unique packing patterns and hydrogen bonding interactions, influenced by the presence or absence of water molecules in their lattices. This property suggests potential applications in material science and coordination chemistry due to the subtle orientation changes in the carbonyl groups of the carboxylates (Nath, Kalita, & Baruah, 2011).
Chemical Synthesis
Pyridinecarboxylic acids, including derivatives similar to 3-Pyridinecarboxylic acid, 2-[(3,5-dimethylphenyl)amino]-, serve as crucial intermediates in the synthesis of various industrial materials and pharmaceuticals. These acids are primarily synthesized through oxidation reactions from alkylpyridine compounds, highlighting their significance in chemical manufacturing processes (Liu Xiao, 2003).
Antimicrobial and Antimycobacterial Activity
Derivatives of Pyridine 3-carboxillic acid have been synthesized and tested for their antimicrobial and antimycobacterial properties. Such compounds, upon treatment and reaction with various agents, yielded products that demonstrated significant activity against mycobacterial strains, indicating potential applications in developing new antimicrobial agents (R.V.Sidhaye et al., 2011).
Pharmaceutical Interest
The use of 3-Amino-4,6-dimethylpyrazolo[3,4-b]pyridine for the preparation of novel heterocycles of pharmaceutical interest showcases the versatility of pyridinecarboxylic acid derivatives. These compounds are prepared through reactions with various agents, leading to the synthesis of novel heterocycles that could have significant pharmaceutical applications (Metwally et al., 2008).
Metal-Organic Frameworks (MOFs)
Pyridine-2,3-dicarboxylic acid derivatives have been utilized in the preparation of metal-organic frameworks (MOFs). These compounds, due to their tunable properties, find applications in molecular recognition, adsorption, separation processes, catalysis, and molecular magnetism. The diverse coordination modes and structural motifs of polycarboxylate ligands like pyridine-2,3dicarboxylic acid play a critical role in the formation of these MOFs, highlighting their importance in the field of materials science (Tabatabaee et al., 2011).
properties
IUPAC Name |
2-(3,5-dimethylanilino)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-9-6-10(2)8-11(7-9)16-13-12(14(17)18)4-3-5-15-13/h3-8H,1-2H3,(H,15,16)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IANCFWQKRODISX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=C(C=CC=N2)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00360797 |
Source


|
| Record name | 3-Pyridinecarboxylic acid, 2-[(3,5-dimethylphenyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00360797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyridinecarboxylic acid, 2-[(3,5-dimethylphenyl)amino]- | |
CAS RN |
55285-30-8 |
Source


|
| Record name | 3-Pyridinecarboxylic acid, 2-[(3,5-dimethylphenyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00360797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(4-Fluorophenyl)sulfonyl]amino}butanoic acid](/img/structure/B1299469.png)


![2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]-N-prop-2-enylacetamide](/img/structure/B1299480.png)


![1-[3-(2,3-Dimethyl-phenoxy)-propyl]-piperazine](/img/structure/B1299489.png)
![8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B1299495.png)



![1-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid](/img/structure/B1299505.png)
![5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid](/img/structure/B1299510.png)
